4,7-Difluoro-5-methyl-2,3-dihydro-1H-indole
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Overview
Description
4,7-Difluoro-5-methyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features two fluorine atoms at the 4 and 7 positions, a methyl group at the 5 position, and a partially saturated indole ring, making it a unique derivative of indole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-5-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method involves the reaction of N-(2-fluorophenyl)-2-isoxazolin-5-one with a suitable reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7-Difluoro-5-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Difluoro-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,7-Difluoro-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
4,7-difluoro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9F2N/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h4,12H,2-3H2,1H3 |
InChI Key |
IJMWTEPZHZIHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1F)CCN2)F |
Origin of Product |
United States |
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